N-(2H-1,3-benzodioxol-5-yl)-6,7-dimethoxy-3-(4-methylbenzenesulfonyl)quinolin-4-amine
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Overview
Description
N-(2H-1,3-benzodioxol-5-yl)-6,7-dimethoxy-3-(4-methylbenzenesulfonyl)quinolin-4-amine is a complex organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-6,7-dimethoxy-3-(4-methylbenzenesulfonyl)quinolin-4-amine typically involves multi-step organic reactions. The starting materials often include 1,3-benzodioxole, 6,7-dimethoxyquinoline, and 4-methylbenzenesulfonyl chloride. The synthesis may involve:
Nitration and Reduction: Nitration of 1,3-benzodioxole followed by reduction to form the corresponding amine.
Coupling Reaction: Coupling of the amine with 6,7-dimethoxyquinoline under specific conditions.
Sulfonylation: Introduction of the 4-methylbenzenesulfonyl group using sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-6,7-dimethoxy-3-(4-methylbenzenesulfonyl)quinolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions may target the nitro or sulfonyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the benzodioxole or quinoline rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups into the benzodioxole or quinoline rings.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-6,7-dimethoxy-3-(4-methylbenzenesulfonyl)quinolin-4-amine involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signal transduction.
DNA/RNA: Intercalation into DNA or RNA, affecting gene expression and replication.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds such as chloroquine and quinine.
Benzodioxole Derivatives: Compounds like piperonyl butoxide.
Sulfonyl Compounds: Various sulfonamide drugs.
Uniqueness
N-(2H-1,3-benzodioxol-5-yl)-6,7-dimethoxy-3-(4-methylbenzenesulfonyl)quinolin-4-amine is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-6,7-dimethoxy-3-(4-methylphenyl)sulfonylquinolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O6S/c1-15-4-7-17(8-5-15)34(28,29)24-13-26-19-12-22(31-3)21(30-2)11-18(19)25(24)27-16-6-9-20-23(10-16)33-14-32-20/h4-13H,14H2,1-3H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFSFSPTUYTWRNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC(=C(C=C3N=C2)OC)OC)NC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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